molecular formula C13H20N2 B176102 1-(2,5-dimethylbenzyl)piperazine CAS No. 104481-67-6

1-(2,5-dimethylbenzyl)piperazine

Cat. No.: B176102
CAS No.: 104481-67-6
M. Wt: 204.31 g/mol
InChI Key: CFQKZODRQRHNLP-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzyl group substituted with two methyl groups at the 2 and 5 positions, attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 1-(2,5-dimethylbenzyl)piperazine can be achieved through several routes. One common method involves the reaction of 2,5-dimethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile under reflux conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2,5-dimethylbenzyl)piperazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis in certain organisms . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2,5-dimethylbenzyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-3-4-12(2)13(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQKZODRQRHNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374379
Record name 1-(2,5-Dimethyl-benzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104481-67-6
Record name 1-(2,5-Dimethyl-benzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104481-67-6
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